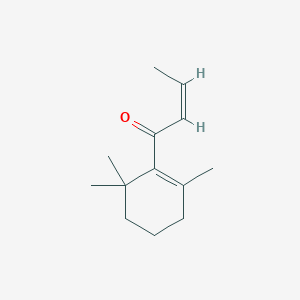

(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTBFNDXYDYBEY-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051487 | |

| Record name | (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a complex fruity floral odour | |

| Record name | beta-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 10 ml 95% (in ethanol) | |

| Record name | beta-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.934-0.942 (20°) | |

| Record name | beta-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23726-92-3 | |

| Record name | (2Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23726-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Damascone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023726923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-DAMASCONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074X5R04IQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one typically involves the aldol condensation of citral and acetone, followed by cyclization and dehydration steps. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the enone structure.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the desired product from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives.

Reduction: Reduction of this compound typically yields saturated ketones or alcohols, depending on the reducing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted enones or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a starting material for the synthesis of more complex organic molecules.

- Employed in studies of enone reactivity and mechanism.

Biology:

- Investigated for its role in plant metabolism and its contribution to plant aroma profiles.

Medicine:

- Explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

- Widely used in the fragrance industry to impart floral and fruity notes to perfumes and other scented products.

Wirkmechanismus

The mechanism of action of (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic scent. At the molecular level, the compound’s enone structure allows it to participate in various chemical reactions, contributing to its reactivity and versatility in synthetic applications.

Vergleich Mit ähnlichen Verbindungen

Isomeric Variants of β-Damascone

The stereochemistry of the cyclohexenyl and butenone groups significantly influences sensory properties and applications. Key isomers include:

| Compound Name | CAS No. | Structure/Configuration | Odor Profile | Key Applications |

|---|---|---|---|---|

| (Z)-β-Damascone | 23726-92-3 | Z-configuration | Rose, apple, blackcurrant | Fragrances, tomato flavoring |

| (E)-β-Damascone | 23726-91-2 | E-configuration | Less floral, more woody | Niche perfumery |

| (Z)-α-Damascone | 23726-94-5 | Cyclohexenyl substitution | Green, herbal | Floral accords |

| (E)-α-Damascone | 24720-09-0 | E-configuration | Fruity, raspberry-like | Food flavoring |

Key Findings :

- The Z-isomer of β-damascone exhibits a stronger floral character compared to the E-isomer, which is more subdued and woody .

- In tomato volatiles, (Z)-β-damascone is a major odor contributor, while its E-isomer is less impactful .

- α-Damascone isomers differ in substitution position (1- vs. 2-cyclohexenyl), leading to divergent sensory profiles .

Comparison with β-Ionone and Other Terpenoids

β-Damascone shares structural similarities with β-ionone (a carotenoid-derived ketone) and other cyclic terpenoids.

| Compound Name | CAS No. | Key Structural Features | Odor Threshold (ppm) | Applications |

|---|---|---|---|---|

| (Z)-β-Damascone | 23726-92-3 | Cyclohexenyl + α,β-unsaturated ketone | 0.002–0.005 | High-impact perfumery |

| β-Ionone | 14901-07-6 | Cyclohexenyl + β-ionone ring | 0.007–0.01 | Violet-like fragrances, food flavors |

| Dihydro-β-damascone | 23726-93-4 | Saturated cyclohexane ring | 0.05–0.1 | Softer floral notes |

Key Findings :

Functional Comparison in Natural Sources

(Z)-β-Damascone is a critical volatile in red cherry tomatoes, where it contributes to consumer preference alongside lycopene and ascorbic acid . Comparatively, (E)-β-damascenone dominates in Italian tomato varieties, highlighting regional and genotypic differences in volatile profiles .

Biologische Aktivität

(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one, commonly known as β-damascenone, is a compound notable for its diverse biological activities and applications in various fields including food, cosmetics, and pharmaceuticals. This article explores its chemical properties, biological activities, safety profiles, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₂₀O

- Molecular Weight : 192.2973 g/mol

- CAS Registry Number : 35044-68-9

- InChIKey : BGTBFNDXYDYBEY-FNORWQNLSA-N

The compound exhibits a characteristic aroma and is primarily used as a flavoring agent and fragrance in various products.

1. Antioxidant Properties

Research indicates that β-damascenone possesses significant antioxidant properties. In a study assessing the antioxidant activity of various aroma compounds, β-damascenone demonstrated effective free radical scavenging abilities, which can contribute to preventing oxidative stress in biological systems .

2. Anti-inflammatory Effects

Studies have shown that β-damascenone can modulate inflammatory responses. In vitro experiments revealed that it reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

3. Sensitization Potential

While β-damascenone is widely used in cosmetics and food products for its pleasant aroma, it has been identified as a potential allergen. The European Chemicals Agency (ECHA) has noted that it may cause skin irritation and allergic reactions in sensitive individuals .

4. Antimicrobial Activity

β-damascenone exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for natural preservatives in food and cosmetic formulations .

Case Study 1: Antioxidant Activity Assessment

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of β-damascenone using DPPH radical scavenging assays. The results indicated that at concentrations of 100 μg/mL, β-damascenone exhibited an inhibition rate comparable to well-known antioxidants such as ascorbic acid .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, β-damascenone was tested for its ability to inhibit the expression of cyclooxygenase (COX) enzymes in lipopolysaccharide-stimulated macrophages. The compound significantly reduced COX-2 expression levels by 40% at a concentration of 50 μM, indicating its potential use in managing inflammatory conditions .

Safety Profile

The safety profile of β-damascenone is critical for its application in consumer products:

| Effect | Observation |

|---|---|

| Skin Irritation | Yes, potential irritant |

| Allergic Reactions | Possible sensitizer; caution advised |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects |

The ECHA has classified β-damascenone as having potential risks associated with skin sensitization and environmental toxicity .

Q & A

Basic: What synthetic routes are available for (Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one, and how can purity be optimized?

Methodological Answer:

The compound is synthesized via oxidation of β-ionol (β-紫罗兰醇) followed by acid-catalyzed cyclization. Key steps include:

- Oxidation : Use mild oxidizing agents (e.g., pyridinium chlorochromate) to avoid over-oxidation.

- Cyclization : Employ formic acid to promote intramolecular cyclization under controlled temperatures (60–80°C).

Purity Optimization : - Purify via fractional distillation (boiling point ~52°C at reduced pressure) .

- Confirm purity using GC/MS (retention time: 24.00 min; mass fragments at m/z 192 [M⁺], 177 [M⁺–CH₃]) .

Advanced: How can stereoisomeric impurities (e.g., E-isomer) be resolved during synthesis?

Methodological Answer:

- Chiral Chromatography : Use a β-cyclodextrin column with hexane:isopropanol (95:5) mobile phase to separate Z/E isomers .

- NMR Analysis : Compare coupling constants (J) of vinylic protons (Z-isomer: J = 10–12 Hz; E-isomer: J = 15–17 Hz) .

- Crystallization : Leverage differential solubility in ethanol at low temperatures to isolate the Z-isomer .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- GC/MS : Use a non-polar column (e.g., DB-5MS) with a temperature ramp (50°C to 250°C at 5°C/min) for identification .

- IR Spectroscopy : Key peaks include C=O stretch at 1680 cm⁻¹ and conjugated diene absorption at 1600 cm⁻¹ .

- UV/Vis : Detect π→π* transitions at λmax = 245 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) .

Advanced: How can conflicting thermodynamic data (e.g., ΔfH°) be reconciled?

Methodological Answer:

Discrepancies in enthalpy of formation (ΔfH°liquid = -213.4 ± 2.8 kJ/mol ) may arise from:

- Experimental Methods : Compare combustion calorimetry (Ccb) vs. vaporization calorimetry.

- Data Adjustment : Apply Washburn corrections for systematic errors in combustion data .

- Computational Validation : Use Gaussian09 with B3LYP/6-31G(d) to calculate theoretical ΔfH° and cross-validate .

Basic: What is the compound’s role in natural product research?

Methodological Answer:

- Plant Volatiles : Detected in tomato cultivars (Solanum lycopersicum) via headspace GC/MS; contributes to floral aroma .

- Biosynthesis : Trace using <sup>13</sup>C-labeled precursors in Rhododendron species to study terpenoid pathways .

Advanced: How does the compound degrade under UV exposure, and how can stability be assessed?

Methodological Answer:

- Degradation Pathways : UV irradiation (254 nm) induces [2+2] cycloaddition, forming dimers. Monitor via HPLC-PDA .

- Stability Protocols :

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Flammability : Use CO₂ fire extinguishers; avoid water jets (risk of splashing) .

- PPE : Wear nitrile gloves and fume hoods due to skin irritation potential .

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can computational modeling predict its physicochemical properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.